4-Chloro-7-methoxy-1H-indazole
Overview
Description
4-Chloro-7-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
4-Chloro-7-methoxy-1H-indazole is a heterocyclic compound with a wide variety of medicinal applications . It has been found to have potential as an inhibitor of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It is believed to interact with its targets, such as phosphoinositide 3-kinase δ, leading to changes in cellular functions . This interaction may inhibit the activity of the target, thereby affecting the downstream cellular processes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its primary targets. For instance, inhibition of phosphoinositide 3-kinase δ can affect various cellular processes, including cell growth and proliferation . .
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. For instance, it has been found to inhibit cell growth in certain cell lines , suggesting potential anti-cancer properties.
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the indazole derivative.
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature .
Metabolic Pathways
Indazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-chloro-4-methoxyaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to facilitate the formation of the indazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as copper acetate or palladium on carbon may be employed to improve the efficiency of the cyclization process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methoxy-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted indazoles.
- Oxidation reactions produce aldehydes or acids.
- Reduction reactions result in amines or other reduced derivatives .
Scientific Research Applications
4-Chloro-7-methoxy-1H-indazole has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: Employed in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
1H-Indazole: Lacks the chloro and methoxy substituents.
2H-Indazole: Differently substituted indazole with distinct chemical properties.
4-Chloro-1H-indazole: Similar structure but without the methoxy group.
Uniqueness: 4-Chloro-7-methoxy-1H-indazole is unique due to the presence of both chloro and methoxy groups, which confer specific chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-chloro-7-methoxy-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-3-2-6(9)5-4-10-11-8(5)7/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHMRJUJCBJRFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646732 | |
Record name | 4-Chloro-7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-90-1 | |
Record name | 4-Chloro-7-methoxy-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-methoxy-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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